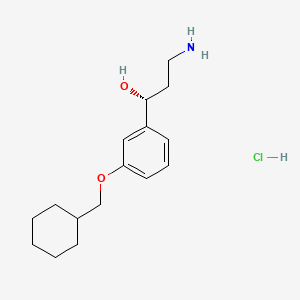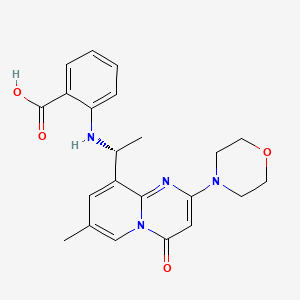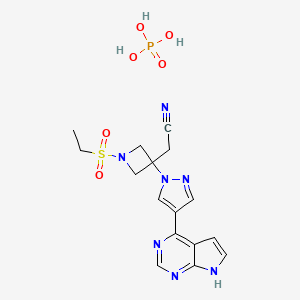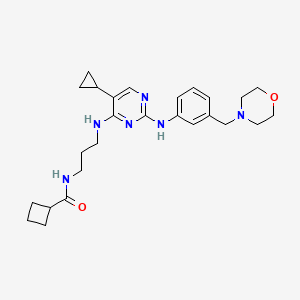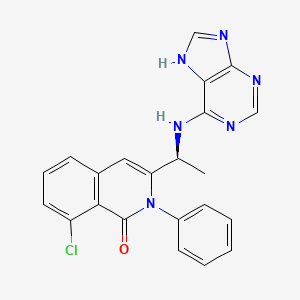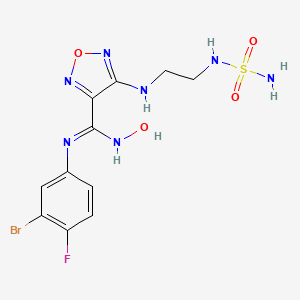
GSK2636771
Descripción general
Descripción
GSK-2636771 es un potente inhibidor selectivo de la fosfoinosítido 3-quinasa beta (PI3Kβ), biodisponible por vía oral y competitivo con la adenosín trifosfato. Este compuesto ha sido desarrollado por GlaxoSmithKline para el tratamiento de tumores sólidos avanzados, particularmente aquellos con deficiencia de homólogo de tensina y fosfatasa (PTEN) .
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como modelo para estudiar la inhibición selectiva de PI3Kβ y sus efectos en las vías de señalización celular.
Biología: Se utiliza para investigar el papel de PI3Kβ en los procesos celulares y sus implicaciones en la biología del cáncer.
Medicina: GSK-2636771 está siendo evaluado en ensayos clínicos para el tratamiento de tumores sólidos avanzados, particularmente aquellos con deficiencia de PTEN. .
Industria: La inhibición selectiva de PI3Kβ por el compuesto lo convierte en una herramienta valiosa para desarrollar terapias dirigidas para el tratamiento del cáncer
Mecanismo De Acción
GSK-2636771 ejerce sus efectos inhibiendo selectivamente la actividad de PI3Kβ, una enzima clave en la vía de señalización PI3K/proteína quinasa B (AKT). Esta inhibición conduce a una disminución en la fosforilación de AKT, lo que resulta en una reducción de la proliferación celular y un aumento de la apoptosis en las células tumorales deficientes en PTEN. La selectividad del compuesto por PI3Kβ sobre otras isoformas minimiza los efectos fuera del objetivo y mejora su potencial terapéutico .
Métodos De Preparación
La síntesis de GSK-2636771 involucra varios pasos, comenzando con materiales de partida disponibles comercialmente. Los métodos de producción industrial implican la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
GSK-2636771 se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales del compuesto.
Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales, mejorando la selectividad y la potencia del compuesto. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. .
Comparación Con Compuestos Similares
GSK-2636771 es único en su inhibición selectiva de PI3Kβ, lo que lo distingue de otros inhibidores de PI3K que se dirigen a múltiples isoformas. Los compuestos similares incluyen:
TGX-221: Otro inhibidor selectivo de PI3Kβ, pero con diferentes características estructurales y potencia.
PI-103: Un inhibidor pan-PI3K que se dirige a múltiples isoformas, lo que lleva a efectos más amplios pero menos selectivos.
BKM120: Un inhibidor de PI3K con actividad contra múltiples isoformas, utilizado en varios tratamientos contra el cáncer
La selectividad de GSK-2636771 por PI3Kβ lo convierte en una herramienta valiosa para estudiar el papel específico de esta isoforma en la biología del cáncer y desarrollar terapias dirigidas para tumores deficientes en PTEN .
Propiedades
IUPAC Name |
2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKLTGBKIDQGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160124 | |
| Record name | GSK-2636771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372540-25-4 | |
| Record name | GSK-2636771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372540254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2636771 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11795 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2636771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-2636771 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94IAT0LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of GSK2636771?
A1: this compound is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. [, , , , , , , ]
Q2: How does this compound interact with PI3Kβ?
A2: This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of PI3Kβ. [, , ]
Q3: What are the downstream effects of PI3Kβ inhibition by this compound?
A3: this compound effectively inhibits AKT phosphorylation and downstream signaling, evident by the decreased phosphorylation of PRAS40, GSK3β, and RPS6 in PTEN-deficient cell lines. [, , ] This inhibition also leads to a reduction in cellular levels of phosphorylated AKT (pAKT) and PRAS40 both in vitro and in vivo. []
Q4: Why is PTEN deficiency often linked to this compound research?
A4: PTEN (Phosphatase and Tensin Homolog) is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function, often seen in cancers, leads to increased PI3K activity. Preclinical data suggests a synthetic lethal relationship between PTEN deficiency and PI3Kβ inhibition, making this compound a potential therapeutic strategy for PTEN-deficient tumors. []
Q5: Are there other proteins or pathways affected by this compound?
A5: Research indicates that this compound can induce PTK7, a tyrosine kinase protein in the noncanonical Wnt pathway. [] It has also shown potential in modulating the response to growth factor receptor signaling, impacting AKT and MEK/ERK activation. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula is C21H21F3N4O3, and the molecular weight is 435.4 g/mol.
Q7: How did the structure of this compound evolve during its development?
A7: Starting from the PI3Kβ-selective compound TGX-221, structure-based and knowledge-based design led to the discovery and optimization of this compound and its analogs. This process involved identifying unique series of potent and selective inhibitors and addressing their pharmacokinetic properties. []
Q8: What structural features contribute to the selectivity of this compound for PI3Kβ?
A8: While the specific details might be proprietary, the development of this compound involved identifying a unique 18-residue motif specific to the p110β isoform, which was crucial for achieving selectivity. []
Q9: What is the recommended phase II dose (RP2D) of this compound?
A9: The RP2D of this compound is 400 mg once daily, determined based on safety, pharmacokinetic, and pharmacodynamic data. [, ]
Q10: What is the half-life of this compound?
A10: The mean half-life (t1/2) of this compound ranges from 17.1 to 38.6 hours across various dose cohorts. []
Q11: How does this compound behave in terms of absorption and distribution?
A11: this compound demonstrates dose-proportional increases in mean Cmax and AUC(0-24 h) up to 350 mg, with less than proportional increases at higher doses. Cmax is typically reached within 4-6 hours after both single and repeat dosing. []
Q12: What types of cancer cells are particularly sensitive to this compound in vitro?
A12: Preclinical studies demonstrated that PTEN-deficient cells, especially those derived from prostate, endometrial, and triple-negative breast cancers, are highly sensitive to this compound. []
Q13: Has this compound shown efficacy in animal models?
A13: Yes, this compound has shown dose-dependent tumor growth delay in PTEN-deficient prostate cancer models. Furthermore, in a genetically engineered mouse model of melanoma with PTEN loss, this compound significantly delayed tumor growth and improved survival. [, , ]
Q14: What have clinical trials revealed about the efficacy of this compound?
A14: While some clinical trials showed durable clinical benefit in a subset of patients, including those with PTEN-deficient tumors harboring PIK3CB alterations, overall antitumor activity as a single agent has been limited. [, , , , , , , ]
Q15: Are there ongoing clinical trials exploring this compound?
A15: Yes, several clinical trials are currently underway, including investigations into its use in combination with other therapies, such as immune checkpoint inhibitors and other targeted agents, to enhance its efficacy in various cancer types. [, , , , ]
Q16: What are the potential mechanisms of resistance to this compound?
A16: Resistance mechanisms to this compound are not fully understood but might involve upregulation of compensatory signaling pathways, such as the Wnt pathway, specifically through the induction of PTK7. [] Additionally, tumors harboring other genetic alterations, such as KRAS mutations, may show intrinsic or acquired resistance. [, ]
Q17: Why is this compound being investigated in combination with other therapies?
A17: Combining this compound with other agents aims to overcome resistance mechanisms, enhance efficacy, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity. [, , , , , , , , ]
Q18: What specific combinations are being investigated?
A18: Promising combinations include this compound with:
- Immune checkpoint inhibitors: Studies are examining synergy with anti-PD-1 therapy, particularly in PTEN-deficient tumors. [, , , ]
- Chemotherapeutics: Combinations with TMZ have shown promise in temozolomide-resistant glioblastoma. []
- Other targeted therapies: Synergy with CDK4/6 inhibitors and AKT inhibitors is being explored, especially in breast cancer subtypes. [, ]
- Connexin 43 inhibitors: Simultaneous targeting of connexin 43 and PI3K has shown potential in overcoming TMZ resistance in glioblastoma. []
Q19: What biomarkers are used to predict response to this compound?
A19: PTEN loss is a primary biomarker, but its predictive value is not absolute. Other potential biomarkers include:
- PIK3CB alterations: Tumors harboring mutations or amplifications in PIK3CB might show enhanced sensitivity. [, , , ]
- Phosphorylation status of downstream targets: Decreases in the phosphorylation of AKT and its substrates, like PRAS40 and GSK3β, could indicate target engagement and potential response. [, , ]
- PTK7 expression levels: Elevated PTK7 levels could suggest a potential resistance mechanism and guide combination strategies with PTK7 inhibitors. []
Q20: What are the key areas of future research for this compound?
A20: Future research will likely focus on:
- Understanding resistance mechanisms: Unraveling the complexities of resistance to this compound is crucial for developing effective treatment strategies and identifying additional biomarkers. [, ]
- Optimizing combination therapies: Further research is needed to identify the most effective drug combinations, optimal dosing schedules, and potential biomarkers that could predict synergistic responses. [, , , , , , , ]
- Exploring its use in other diseases: Beyond cancer, the role of PI3Kβ in other diseases warrants investigation, potentially expanding the therapeutic applications of this compound. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


